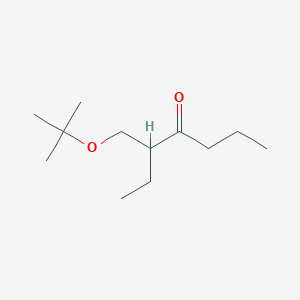
7-Chloro-5-ethoxy-3,4-dihydronaphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-5-ethoxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-ethoxy-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis may begin with a naphthalene derivative, such as 1-naphthol or 1-naphthaldehyde.
Chlorination: Introduction of the chlorine atom can be achieved through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Ethoxylation: The ethoxy group can be introduced via an ethoxylation reaction, often using ethanol and an acid catalyst.
Cyclization: The final step involves cyclization to form the dihydronaphthalenone structure, which may require specific conditions such as heating or the use of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The chlorine atom in the compound can be a site for nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while substitution could produce a variety of substituted naphthalenones.
Applications De Recherche Scientifique
7-Chloro-5-ethoxy-3,4-dihydronaphthalen-1(2H)-one may have several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or dyes.
Mécanisme D'action
The mechanism of action of 7-Chloro-5-ethoxy-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloro-3,4-dihydronaphthalen-1(2H)-one: Lacks the ethoxy group, which may affect its reactivity and applications.
5-Ethoxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the chlorine atom, potentially altering its chemical properties.
7-Bromo-5-ethoxy-3,4-dihydronaphthalen-1(2H)-one: Similar structure with a bromine atom instead of chlorine, which may influence its reactivity and biological activity.
Uniqueness
The presence of both a chlorine atom and an ethoxy group in 7-Chloro-5-ethoxy-3,4-dihydronaphthalen-1(2H)-one makes it unique compared to its analogs
Propriétés
Numéro CAS |
61495-14-5 |
|---|---|
Formule moléculaire |
C12H13ClO2 |
Poids moléculaire |
224.68 g/mol |
Nom IUPAC |
7-chloro-5-ethoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H13ClO2/c1-2-15-12-7-8(13)6-10-9(12)4-3-5-11(10)14/h6-7H,2-5H2,1H3 |
Clé InChI |
IVCAPWVEWXRACD-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC2=C1CCCC2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


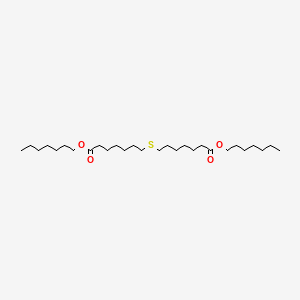

![Trimethyl[4-(triphenylstannyl)butyl]stannane](/img/structure/B14584645.png)

![2,5-Dibromo-2,5-bis[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14584664.png)
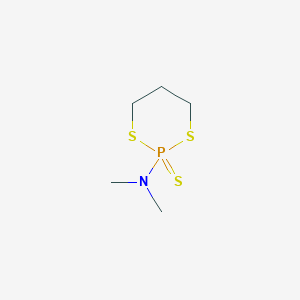
![Di-tert-butyl (E)-N-[(methylsulfanyl)methylidene]-L-aspartate](/img/structure/B14584671.png)

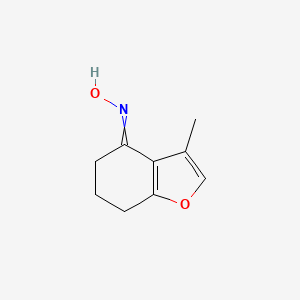
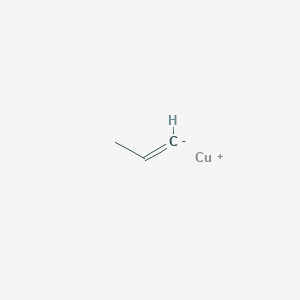
![2'-O-[(2-Nitrophenyl)methyl]uridine](/img/structure/B14584691.png)

![1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]butyl]imidazole;nitric acid](/img/structure/B14584702.png)
